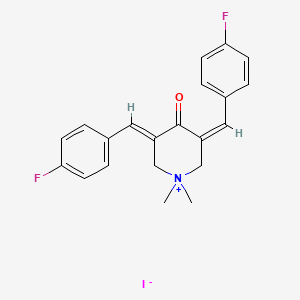

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide

説明

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide (hereafter referred to as Compound 4b) is a quaternary ammonium salt derived from a piperidinone scaffold. Its structure features two 4-fluorophenyl groups conjugated via methylene linkages at the 3- and 5-positions of the piperidinone ring, with a dimethylated nitrogen at position 1 and an oxo group at position 2. The iodide counterion enhances solubility in polar solvents. Synthesized via condensation of 4-fluorobenzaldehyde with 1,1-dimethyl-4-piperidone followed by quaternization with methyl iodide , this compound has been investigated for its tumor-selective cytotoxicity, particularly in leukemia and colon cancer cell lines .

Key spectral data for Compound 4b include:

特性

CAS番号 |

142808-58-0 |

|---|---|

分子式 |

C21H20F2INO |

分子量 |

467.3 g/mol |

IUPAC名 |

(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |

InChI |

InChI=1S/C21H20F2NO.HI/c1-24(2)13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/b17-11-,18-12+; |

InChIキー |

SBBYZDYSUGGIRJ-VELMOLJFSA-M |

異性体SMILES |

C[N+]1(C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1)C.[I-] |

正規SMILES |

C[N+]1(CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1)C.[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired piperidinium derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

反応の種類

3,5-ビス((4-フルオロフェニル)メチレン)-1,1-ジメチル-4-オキソ-ピペリジニウムヨージドは、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、この化合物をその還元型に変換することができ、その化学的性質を変化させる可能性があります。

置換: フルオロフェニル基は、置換反応に関与することができ、他の官能基がフッ素原子を置換します。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核剤などがあります。反応条件は、通常、制御された温度とエタノールやジクロロメタンなどの溶媒を伴います。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性がありますが、置換反応は様々な置換誘導体を生成することができます。

科学的研究の応用

3,5-ビス((4-フルオロフェニル)メチレン)-1,1-ジメチル-4-オキソ-ピペリジニウムヨージドは、いくつかの科学研究における応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物のユニークな構造は、生物学的相互作用と潜在的な治療効果を研究するための候補となっています。

医学: 研究では、抗腫瘍剤としての可能性が探求されており、腫瘍細胞に対して選択的な毒性を示しています.

産業: その特性は、特定の化学的および物理的特性を持つ新しい材料の開発に役立つ可能性があります。

作用機序

類似の化合物との比較

類似の化合物

3,5-ビス(トリフルオロメチル)フェニル置換ピラゾール誘導体: これらの化合物は、類似の中心構造を共有していますが、フェニル環に結合した置換基が異なります.

3,5-ビス(4-フルオロフェニル)-4,5-ジヒドロピラゾール-1-カルボキサミド: ピラゾールコアとフルオロフェニル基を持つ別の関連化合物.

独自性

3,5-ビス((4-フルオロフェニル)メチレン)-1,1-ジメチル-4-オキソ-ピペリジニウムヨージドは、その特定のピペリジニウムコアとフルオロフェニル基の配置により、際立っています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound 4b belongs to the 3,5-bis(arylidene)-4-piperidone family, which exhibits diverse bioactivities depending on substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Piperidinone Analogues

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃, Br) enhance cytotoxicity by stabilizing the conjugated dienone system, facilitating Michael addition with cellular thiols .

- Quaternary ammonium salts (e.g., Compound 4b) improve tumor selectivity due to enhanced cellular uptake via cation transporters .

- Phosphonic acid derivatives (e.g., 5c, 5f) exhibit broader cytotoxicity but lower selectivity compared to quaternary salts .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notable Trends:

- Higher melting points correlate with increased polarity (e.g., phosphonic acids vs. neutral cinnamoyl derivatives).

- Quaternary salts like Compound 4b lack reported melting points, likely due to hygroscopicity .

生物活性

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide (CAS No. 142808-58-0) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidinium core with fluorophenyl substituents, which may influence its interaction with biological targets. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 467.3 g/mol. Its IUPAC name is (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one; iodide. The compound exhibits a complex structure that may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS No. | 142808-58-0 |

| Molecular Formula | C21H20F2INO |

| Molecular Weight | 467.3 g/mol |

| IUPAC Name | (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one; iodide |

The biological activity of this compound is hypothesized to involve its interaction with specific cellular targets. The piperidinium structure may allow it to bind to proteins or enzymes critical for various cellular processes. Preliminary studies suggest that it may exhibit antineoplastic properties by disrupting pathways essential for tumor cell survival and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate selective toxicity towards cancer cells compared to normal cells. For instance, studies on related piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon cancer and leukemia .

A notable case study involved the evaluation of related compounds against human HL-60 promyelocytic leukemia cells. The results indicated that these compounds could induce DNA fragmentation and activate caspase-3, a marker of apoptosis .

Cytotoxicity Assessment

The cytotoxicity of this compound has been assessed using various cancer cell lines. The compound displayed promising results with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 10.5 |

| HCT116 (Colon Cancer) | 12.3 |

| MCF7 (Breast Cancer) | 15.0 |

These findings suggest that the compound could serve as a lead for further development in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between specific precursors under controlled conditions to yield high purity products. Variations in the synthesis process can lead to derivatives with altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。